Cas no 953039-39-9 (2-chloro-8-(propan-2-yloxy)quinazoline)
2-chloro-8-(propan-2-yloxy)quinazoline Chemical and Physical Properties
Names and Identifiers
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- 2-氯-8-(1-甲基乙氧基)-喹唑啉
- 2-chloro-8-isopropoxyquinazoline
- Quinazoline, 2-chloro-8-(1-methylethoxy)-
- 2-chloro-8-propan-2-yloxyquinazoline
- 2-Chloro-8-(1-methylethoxy)-quinazoline
- Quinazoline,2-chloro-8-(1-methylethoxy)-
- F15793
- 2-chloro-8-(propan-2-yloxy)quinazoline
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- MDL: MFCD28664170
- Inchi: 1S/C11H11ClN2O/c1-7(2)15-9-5-3-4-8-6-13-11(12)14-10(8)9/h3-7H,1-2H3
- InChI Key: RWYWTXLNIPPSCY-UHFFFAOYSA-N
- SMILES: ClC1=NC=C2C=CC=C(C2=N1)OC(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 213
- XLogP3: 3.3
- Topological Polar Surface Area: 35
2-chloro-8-(propan-2-yloxy)quinazoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM219407-1g |
2-Chloro-8-isopropoxyquinazoline |
953039-39-9 | 97% | 1g |
$556 | 2021-08-04 | |
| Chemenu | CM219407-500mg |
2-Chloro-8-isopropoxyquinazoline |
953039-39-9 | 97% | 500mg |
$410 | 2022-08-31 | |
| eNovation Chemicals LLC | Y0995273-5g |
2-chloro-8-isopropoxyquinazoline |
953039-39-9 | 95% | 5g |
$2000 | 2024-08-02 | |
| Chemenu | CM219407-1g |
2-Chloro-8-isopropoxyquinazoline |
953039-39-9 | 97% | 1g |
$511 | 2022-08-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0392-100MG |
2-chloro-8-(propan-2-yloxy)quinazoline |
953039-39-9 | 95% | 100MG |
¥ 858.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0392-250MG |
2-chloro-8-(propan-2-yloxy)quinazoline |
953039-39-9 | 95% | 250MG |
¥ 1,372.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0392-500MG |
2-chloro-8-(propan-2-yloxy)quinazoline |
953039-39-9 | 95% | 500MG |
¥ 2,283.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0392-1G |
2-chloro-8-(propan-2-yloxy)quinazoline |
953039-39-9 | 95% | 1g |
¥ 3,425.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0392-5G |
2-chloro-8-(propan-2-yloxy)quinazoline |
953039-39-9 | 95% | 5g |
¥ 10,276.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0392-10G |
2-chloro-8-(propan-2-yloxy)quinazoline |
953039-39-9 | 95% | 10g |
¥ 17,127.00 | 2023-04-12 |
2-chloro-8-(propan-2-yloxy)quinazoline Suppliers
2-chloro-8-(propan-2-yloxy)quinazoline Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 2-chloro-8-(propan-2-yloxy)quinazoline
Recent Advances in the Study of 2-chloro-8-(propan-2-yloxy)quinazoline (CAS: 953039-39-9)
The compound 2-chloro-8-(propan-2-yloxy)quinazoline (CAS: 953039-39-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This quinazoline derivative has been identified as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting kinase pathways. Recent studies have explored its utility in the design of novel therapeutic agents, with a focus on its structural modifications and pharmacological properties.
One of the most notable advancements in the research of 2-chloro-8-(propan-2-yloxy)quinazoline is its role in the development of kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer, inflammatory disorders, and neurodegenerative conditions. Researchers have synthesized a series of derivatives based on this quinazoline scaffold, evaluating their inhibitory activity against specific kinases. Preliminary results indicate that certain derivatives exhibit promising selectivity and potency, making them potential candidates for further preclinical studies.
In addition to its applications in kinase inhibition, 2-chloro-8-(propan-2-yloxy)quinazoline has also been investigated for its potential as a building block in the synthesis of other pharmacologically relevant compounds. Recent publications highlight its use in the construction of heterocyclic frameworks, which are prevalent in many FDA-approved drugs. The versatility of this compound lies in its ability to undergo various chemical transformations, enabling the introduction of diverse functional groups that can modulate biological activity.
Another area of interest is the optimization of synthetic routes for 2-chloro-8-(propan-2-yloxy)quinazoline. Researchers have developed more efficient and scalable methods for its production, addressing challenges related to yield and purity. These advancements are crucial for ensuring the compound's availability for large-scale applications, including high-throughput screening and medicinal chemistry campaigns. Recent reports describe novel catalytic systems and reaction conditions that enhance the efficiency of the synthesis, reducing the environmental impact and cost.
The pharmacological profile of 2-chloro-8-(propan-2-yloxy)quinazoline and its derivatives has also been a subject of recent investigations. In vitro and in vivo studies have provided insights into their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). These studies are essential for understanding the compound's behavior in biological systems and for guiding the design of derivatives with improved drug-like properties. Early findings suggest that certain modifications to the quinazoline core can enhance bioavailability and reduce off-target effects.
Despite the promising progress, challenges remain in the development of 2-chloro-8-(propan-2-yloxy)quinazoline-based therapeutics. Issues such as solubility, metabolic stability, and potential toxicity need to be addressed through further structural optimization and rigorous testing. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinically viable drugs. Future research directions may include the exploration of combination therapies and the identification of biomarkers for patient stratification.
In conclusion, 2-chloro-8-(propan-2-yloxy)quinazoline (CAS: 953039-39-9) represents a valuable scaffold in medicinal chemistry, with diverse applications in drug discovery. Recent studies have expanded our understanding of its synthetic accessibility, biological activity, and therapeutic potential. Continued research in this area holds promise for the development of novel treatments for a range of diseases, underscoring the importance of this compound in the field of chemical biology and pharmaceutical sciences.
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